molecular formula C9H15N3S B12929482 4-(Butylthio)-6-methylpyrimidin-2-amine CAS No. 6308-33-4

4-(Butylthio)-6-methylpyrimidin-2-amine

Cat. No.: B12929482
CAS No.: 6308-33-4
M. Wt: 197.30 g/mol
InChI Key: JUUPMMRKSVNKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylthio)-6-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a butylthio group and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylthio)-6-methylpyrimidin-2-amine typically involves the introduction of the butylthio group and the methyl group onto the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with butylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butylthio)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the butylthio group, yielding a simpler pyrimidine derivative.

    Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-thiolated pyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

4-(Butylthio)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Butylthio)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-6-methylpyrimidin-2-amine
  • 4-(Ethylthio)-6-methylpyrimidin-2-amine
  • 4-(Propylthio)-6-methylpyrimidin-2-amine

Uniqueness

4-(Butylthio)-6-methylpyrimidin-2-amine is unique due to the length of its butylthio group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

CAS No.

6308-33-4

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

4-butylsulfanyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3S/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h6H,3-5H2,1-2H3,(H2,10,11,12)

InChI Key

JUUPMMRKSVNKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC(=C1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.